molecular formula C12H10N2O B12076169 1-(3-Pyrimidin-2-YL-phenyl)-ethanone

1-(3-Pyrimidin-2-YL-phenyl)-ethanone

Cat. No.: B12076169
M. Wt: 198.22 g/mol
InChI Key: DKLRYSXUDQYTCM-UHFFFAOYSA-N
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Description

1-(3-Pyrimidin-2-YL-phenyl)-ethanone is an aromatic ketone characterized by a phenyl ring substituted at the 3-position with a pyrimidin-2-yl group and an acetyl (ethanone) functional group. The pyrimidine moiety, a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions, confers distinct electronic and steric properties to the compound.

This compound’s structural framework is relevant in medicinal chemistry, as pyrimidine derivatives are known for their roles in nucleic acid analogs, kinase inhibitors, and enzyme modulators. However, its specific biological activities remain underexplored in the reviewed literature.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(3-pyrimidin-2-ylphenyl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)10-4-2-5-11(8-10)12-13-6-3-7-14-12/h2-8H,1H3

InChI Key

DKLRYSXUDQYTCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone typically involves the reaction of 3-pyrimidin-2-ylphenylboronic acid with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyrimidin-2-YL-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The phenyl and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Pyrimidin-2-YL-phenyl)-ethanone has been investigated for its potential antimicrobial and anticancer properties. Research suggests that this compound may interact with specific biological targets, inhibiting enzymes or receptors involved in disease pathways.

  • Antimicrobial Activity : Preliminary studies indicate that 1-(3-Pyrimidin-2-YL-phenyl)-ethanone exhibits activity against various bacterial strains. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential.
Bacterial StrainMIC (mg/mL)
E. coli50
S. aureusModerate
P. aeruginosaModerate
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines, such as HeLa cells. Studies have indicated that structural modifications can enhance its efficacy against these cells.

Organic Synthesis

In organic chemistry, 1-(3-Pyrimidin-2-YL-phenyl)-ethanone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with varied biological activities.

  • Synthesis Methods : The synthesis of this compound can be achieved through various methods, including condensation reactions involving pyrimidine derivatives and phenylacetone under controlled conditions to optimize yield and purity.

Anticancer Study

A series of derivatives based on 1-(3-Pyrimidin-2-YL-phenyl)-ethanone were synthesized and tested against multiple cancer cell lines. Modifications at specific positions were found to significantly influence antiproliferative activity, demonstrating the importance of structural specificity in drug design.

Antimicrobial Evaluation

In vitro studies assessed the antibacterial effectiveness of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone against clinical isolates. Results indicated notable activity against resistant bacterial strains, supporting its potential as an antimicrobial agent.

Inflammation Model

Experimental models have shown that derivatives of this compound can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Heterocycle Impact : Pyrimidinyl groups (two nitrogens) offer distinct electronic profiles compared to pyridinyl (one nitrogen) or indolyl (nitrogen in a fused ring). These differences influence binding affinity to enzymes or receptors .
  • Substituent Positioning : Hydroxyl groups at meta/para positions enhance enzyme inhibition (e.g., α-glucosidase), while bulky groups like morpholinyl improve pharmacokinetic properties .
  • Therapeutic Potential: While 1-(3-Pyrimidin-2-YL-phenyl)-ethanone lacks direct activity data, its analogs demonstrate roles in anticancer, antidiabetic, and neuropharmacological applications, suggesting avenues for future research .

Biological Activity

1-(3-Pyrimidin-2-YL-phenyl)-ethanone is an organic compound characterized by a phenyl group attached to a pyrimidine derivative. Its unique structure, combining aromatic and heterocyclic elements, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone is C12H10N2OC_{12}H_{10}N_2O. The compound features a pyrimidine ring substituted at the 3-position with a phenyl group, which may influence its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 1-(3-Pyrimidin-2-YL-phenyl)-ethanone exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
E. faecalis50 µg/mL
P. aeruginosa100 µg/mL
S. typhi75 µg/mL
K. pneumoniae125 µg/mL

These results suggest that the compound has comparable efficacy to standard antibiotics in certain cases, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The anticancer potential of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone has been explored through various in vitro studies. Notably, it has shown preferential inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µg/mL)
MCF-7200
A549250

In these studies, the compound induced apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The precise mechanisms through which 1-(3-Pyrimidin-2-YL-phenyl)-ethanone exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit specific enzymes involved in disease pathways, potentially affecting cellular signaling cascades . Molecular docking studies have indicated favorable binding interactions with targets such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Studies

Several case studies have highlighted the efficacy of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone in preclinical models:

  • Study on Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that 1-(3-Pyrimidin-2-YL-phenyl)-ethanone effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Research : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups, reinforcing its potential as an anticancer therapy.

Q & A

Q. What are the common synthetic routes for 1-(3-pyrimidin-2-yl-phenyl)-ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidinyl moiety to a phenyl-ethanone scaffold. A two-step approach is often employed:

Friedel-Crafts Acylation : Introduce the ethanone group to a substituted benzene ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Suzuki-Miyaura Coupling : Attach the pyrimidinyl group via palladium-catalyzed cross-coupling between a boronic acid derivative of pyrimidine and a brominated phenyl-ethanone intermediate. Use Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in a solvent mixture (e.g., toluene/water) at 80–100°C .

  • Optimization : Reaction yields are improved by varying temperature, catalyst loading, and solvent polarity. Design of Experiments (DoE) can systematically identify optimal conditions.

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-pyrimidin-2-yl-phenyl)-ethanone?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the aromatic pyrimidinyl and phenyl regions. For example, the ethanone carbonyl carbon typically appears at ~200–210 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Ensure high-quality crystals by slow evaporation in solvents like dichloromethane/hexane .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS, targeting [M+H]⁺ or [M+Na]⁺ ions.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting or IR peaks) require:
  • Cross-Validation : Compare data from multiple techniques (e.g., NOESY for spatial proximity vs. DFT-calculated IR spectra).
  • Dynamic Effects Analysis : Investigate tautomerism or rotational barriers using variable-temperature NMR .
  • Crystallographic Validation : Resolve ambiguities in substituent positions via X-ray diffraction .

Q. What challenges arise in crystallizing 1-(3-pyrimidin-2-yl-phenyl)-ethanone, and how are they addressed?

  • Methodological Answer :
  • Challenge : Low solubility or polymorphism due to planar aromatic systems.
  • Solutions :
  • Use mixed solvents (e.g., DCM/MeOH) for slow crystallization.
  • Employ seeding techniques with pre-formed microcrystals.
  • Refine unit cell parameters using SHELXL to account for twinning or disorder .

Q. How does the pyrimidinyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The pyrimidinyl group decreases electron density on the phenyl ring, directing electrophilic substitution to meta/para positions.
  • Hydrogen Bonding : Pyrimidine N-atoms act as hydrogen bond acceptors, enhancing interactions with biological targets (e.g., kinase enzymes).
  • Derivatization : Perform nucleophilic aromatic substitution on the pyrimidine ring using amines or thiols under basic conditions .

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